1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a phenyl ring substituted with two methoxy groups, a hydroxy-methyl-thio butyl side chain, and a urea moiety. Compounds like this are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxyaniline and 2-hydroxy-2-methyl-4-(methylthio)butyl isocyanate.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,3-dimethoxyaniline is reacted with 2-hydroxy-2-methyl-4-(methylthio)butyl isocyanate in a suitable solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with the cell wall synthesis of bacteria or disrupt their metabolic pathways. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methylpropyl)urea: Similar structure but lacks the methylthio group.
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea: Similar structure but has a shorter side chain.
Uniqueness
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is unique due to the presence of the methylthio group, which may impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired activities.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-15(19,8-9-22-4)10-16-14(18)17-11-6-5-7-12(20-2)13(11)21-3/h5-7,19H,8-10H2,1-4H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMSTKINYRQSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=C(C(=CC=C1)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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